molecular formula C3H6N2O B14463105 3-Oxo-2,5-dihydro-1H-3lambda~5~-imidazole CAS No. 65992-28-1

3-Oxo-2,5-dihydro-1H-3lambda~5~-imidazole

Cat. No.: B14463105
CAS No.: 65992-28-1
M. Wt: 86.09 g/mol
InChI Key: NIJORWPCTQFNAI-UHFFFAOYSA-N
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Description

1H-Imidazole, 2,5-dihydro-, 3-oxide is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1H-Imidazole, 2,5-dihydro-, 3-oxide can be achieved through several methods:

Chemical Reactions Analysis

1H-Imidazole, 2,5-dihydro-, 3-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can convert the 3-oxide group to other functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

1H-Imidazole, 2,5-dihydro-, 3-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2,5-dihydro-, 3-oxide involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

1H-Imidazole, 2,5-dihydro-, 3-oxide can be compared with other similar compounds:

Properties

CAS No.

65992-28-1

Molecular Formula

C3H6N2O

Molecular Weight

86.09 g/mol

IUPAC Name

3-oxido-2,5-dihydro-1H-imidazol-3-ium

InChI

InChI=1S/C3H6N2O/c6-5-2-1-4-3-5/h2,4H,1,3H2

InChI Key

NIJORWPCTQFNAI-UHFFFAOYSA-N

Canonical SMILES

C1C=[N+](CN1)[O-]

Origin of Product

United States

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